molecular formula C19H14ClN3S B3400207 4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-18-1

4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B3400207
CAS RN: 1040658-18-1
M. Wt: 351.9 g/mol
InChI Key: BBMHNUXFYHYUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to modulate the levels of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water and limited bioavailability could pose challenges in its development as a therapeutic agent.

Future Directions

There are several potential future directions for research involving 4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential in various diseases. Finally, exploring its potential use in combination therapy with other anti-cancer agents could also be a promising avenue for future research.
In conclusion, this compound is a chemical compound with significant potential in the field of medicinal chemistry. Its anti-tumor activity and potential therapeutic effects in neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-tumor activity in various cancer cell lines. Additionally, it has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c20-16-9-5-4-8-15(16)13-24-19-18-12-17(14-6-2-1-3-7-14)22-23(18)11-10-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMHNUXFYHYUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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